BenchChemオンラインストアへようこそ!

2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226430-81-4) is a fluorinated heterocyclic building block containing a 2,3-dioxo-3,4-dihydropyrazine core, a 4-fluorophenyl substituent, and an acetonitrile side chain (molecular formula C12H8FN3O2; MW 245.21 g/mol; XLogP3-AA 0.8; HBA count. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns targeting enzymes such as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) and neuropeptide Y (NPY) receptors, where the fluorophenyl‑dihydropyrazine‑dione motif has been shown to engage key binding pockets.

Molecular Formula C12H8FN3O2
Molecular Weight 245.213
CAS No. 1226430-81-4
Cat. No. B2356422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile
CAS1226430-81-4
Molecular FormulaC12H8FN3O2
Molecular Weight245.213
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN(C(=O)C2=O)CC#N)F
InChIInChI=1S/C12H8FN3O2/c13-9-1-3-10(4-2-9)16-8-7-15(6-5-14)11(17)12(16)18/h1-4,7-8H,6H2
InChIKeyLPTLDFAAOANALQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile – A Fluorinated Dihydropyrazine Dione Building Block for Targeted Library Design


2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile (CAS 1226430-81-4) is a fluorinated heterocyclic building block containing a 2,3-dioxo-3,4-dihydropyrazine core, a 4-fluorophenyl substituent, and an acetonitrile side chain (molecular formula C12H8FN3O2; MW 245.21 g/mol; XLogP3-AA 0.8; HBA count 4) [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry campaigns targeting enzymes such as 11β‑hydroxysteroid dehydrogenase type 1 (11β‑HSD1) and neuropeptide Y (NPY) receptors, where the fluorophenyl‑dihydropyrazine‑dione motif has been shown to engage key binding pockets [2] [3].

Why 2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile Cannot Be Simply Replaced by Other Halogenated or Non‑Halogenated Analogs


Although the 2,3‑dioxo‑3,4‑dihydropyrazine‑1(2H)‑yl scaffold is shared by a family of halogen‑substituted analogs (e.g., 4‑chlorophenyl, 3‑chlorophenyl, 2‑fluorophenyl, and unsubstituted phenyl derivatives), the identity of the para‑halogen dramatically modulates lipophilicity, metabolic stability, and hydrogen‑bonding capacity, all of which directly affect pharmacokinetic performance and target engagement [1] [2]. Even seemingly minor substitutions (F→Cl or F→H) alter LogP by ≥0.4 units and shift the electronic character of the aryl ring, leading to divergent structure‑activity relationships (SAR) in enzyme inhibition assays and making direct interchange technically unsound without re‑optimization [3].

Quantitative Physicochemical and Class‑Level Evidence for Prioritizing 2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile


Lower Lipophilicity (XLogP3‑AA 0.8) Relative to the 4‑Chlorophenyl Analog Improves Aqueous Solubility and Drug‑Likeness

The target compound exhibits an XLogP3‑AA value of 0.8 [1], whereas the corresponding 4‑chlorophenyl analog (2‑[4‑(4‑chlorophenyl)‑2,3‑dioxopyrazin‑1‑yl]acetonitrile) is predicted to have an XLogP3‑AA of ∼1.2‑1.5 based on established halogen π‑contributions and validated by class‑level SAR in dihydropyrazine NPY antagonists [2]. The lower lipophilicity of the 4‑fluorophenyl derivative translates into higher aqueous solubility and a reduced likelihood of hERG channel blockade and CYP450 promiscuity, as demonstrated across multiple fluorinated vs. chlorinated drug pairs in the medicinal chemistry literature [3].

Lipophilicity Drug-likeness Physicochemical profiling

Fluorine Substitution Imparts Superior Metabolic Stability Compared to Chlorine or Hydrogen on the Dihydropyrazine‑Dione Core

The C–F bond at the para‑position of the phenyl ring is significantly stronger (≈485 kJ/mol) than the C–Cl bond (≈340 kJ/mol), making the 4‑fluorophenyl analog intrinsically less susceptible to cytochrome P450‑mediated oxidative degradation [1]. In the dihydropyrazine NPY antagonist series, SAR studies disclosed that replacing fluorine with chlorine or hydrogen led to marked reductions in in‑vitro half‑life in human liver microsomes, although exact values for this specific acetonitrile‑bearing compound are not publicly available [2]. Class‑level analysis across fluorinated vs. non‑fluorinated heterocycles consistently shows that fluorination at the para‑position reduces metabolic turnover rates by 2‑ to 5‑fold [1].

Metabolic stability CYP450 Oxidative metabolism

Increased Hydrogen Bond Acceptor Capacity Enables Unique Target Interactions Not Achievable with the Hydrogen Analogs

The target compound possesses four hydrogen bond acceptors (HBA), including the fluorine atom on the phenyl ring, as computed by PubChem [1]. In contrast, the non‑halogenated phenyl analog has only three HBA (lacking the fluorine acceptor). The para‑fluorine can participate in weak C–F···H–N/O hydrogen bonds with protein backbone amides or side‑chain hydroxyl groups, a feature that has been exploited in dihydropyrazine‑based enzyme inhibitors to enhance binding affinity and selectivity [2]. Fluorine‑mediated hydrogen bonding has been shown to contribute up to −0.5 to −1.0 kcal/mol to binding free energy in optimized ligand–protein complexes [3].

Hydrogen bonding Target engagement Molecular recognition

Lower Molecular Weight (245.21 g/mol) Offers Better Ligand Efficiency Indices than the 4‑Bromophenyl or 4‑Iodophenyl Analogs

With a molecular weight of 245.21 g/mol [1], the target compound is significantly lighter than the 4‑bromophenyl analog (MW ≈ 310 g/mol) and the 4‑iodophenyl analog (MW ≈ 357 g/mol), while maintaining a comparable heavy‑atom count to the 4‑chlorophenyl analog (MW ≈ 261 g/mol). Ligand efficiency indices (LE = ΔG/HA; LLE = pIC50 − LogP) are inversely proportional to molecular weight, so the 4‑fluorophenyl variant typically yields higher LE/LLE values in biological assays, a principle validated in fragment‑based and HTS campaigns across multiple target classes [2]. Although no direct comparative biological data for this exact chemotype are currently available, the physicochemical preference for lower MW with retained heterocyclic functionality is a well‑established criterion in library design.

Ligand efficiency Fragment-like properties MW optimization

Recommended Application Scenarios for 2-(4-(4-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile Based on Physicochemical Differentiation


Fluorinated Fragment for 19F NMR‑Based Screening and Fragment‑Based Drug Discovery (FBDD)

The presence of a single fluorine atom in the 4‑fluorophenyl ring enables direct use of 2‑(4‑(4‑fluorophenyl)‑2,3‑dioxo‑3,4‑dihydropyrazin‑1(2H)‑yl)acetonitrile as a 19F NMR probe in fragment screening campaigns. Its favorable LogP (0.8) and moderate molecular weight (245.21 g/mol) align with the “rule of three” guidelines for fragment libraries, making it an attractive fluorinated scaffold for identifying initial hits against protein targets where fluorine‑mediated hydrogen bonding may play a role [1] [2].

Click‑Chemistry‑Ready Building Block for PROTAC and Bioconjugate Synthesis

The acetonitrile group at the N1 position of the dihydropyrazine‑dione core is a versatile synthetic handle that can be readily converted to a terminal alkyne, azide, or tetrazole, enabling copper(I)‑catalyzed azide‑alkyne cycloaddition (CuAAC) or strain‑promoted alkyne‑azide cycloaddition (SPAAC) for the construction of proteolysis‑targeting chimeras (PROTACs) and other heterobifunctional molecules. Compared to the 4‑chlorophenyl analog, the fluorine atom in this compound serves as a metabolic stabilizer and 19F NMR reporter, providing a dual advantage in conjugate design [3].

Core Scaffold for Kinase or 11β‑HSD1 Inhibitor Optimization with Built‑in Pharmacokinetic Tuning

The 2,3‑dioxo‑3,4‑dihydropyrazine‑1(2H)‑yl core has been patented as a pharmacophore for NPY antagonists and 11β‑HSD1 inhibitors. The 4‑fluorophenyl variant provides a lower‑lipophilicity starting point (XLogP3‑AA 0.8) relative to the 4‑chlorophenyl analog, which facilitates aqueous solubility during in‑vitro assays and reduces the need for formulation excipients. Medicinal chemistry teams can use this fluorinated building block as a late‑stage diversification point, leveraging the acetonitrile group for rapid SAR exploration [4] [5].

Quote Request

Request a Quote for 2-(4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.